molecular formula C22H23N3O2S B2545322 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211619-19-0

2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2545322
CAS No.: 1211619-19-0
M. Wt: 393.51
InChI Key: VKVLKFQOXWCTPF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to the query have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives involving piperazine and indole moieties have shown promise against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. The synthesis methods and anticancer evaluations suggest a broad spectrum of activity that could be relevant for the design of new therapeutic agents (Kumar et al., 2013).

Synthesis Techniques

Electrochemical synthesis methods have been applied to similar compounds, highlighting the versatility and efficiency of this approach in creating complex organic molecules. These methods are significant for the environmental-friendly synthesis of pharmaceuticals and could be applicable for synthesizing compounds with similar structural features (Nematollahi et al., 2014).

Antimicrobial Evaluation

New chalcones containing piperazine or thiophene moieties synthesized from 1-(4-piperazin-1-yl-phenyl)ethanone have shown antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests the potential for developing new antimicrobial agents based on structural analogs of the query compound (Tomar et al., 2007).

Anticonvulsant Properties

The development and evaluation of clubbed indole-1,2,4-triazine derivatives have demonstrated significant anticonvulsant activities in preclinical models. Such findings indicate the possibility of deriving new therapeutic compounds from the base structure for neurological disorders (Ahuja et al., 2014).

Antifungal Activity

Metal complexes involving 8-hydroxyquinoline and piperazine derivatives have been synthesized and showed enhanced antifungal activities. This research underscores the potential for metal coordination to improve the biological activities of organic compounds, suggesting another avenue for exploiting the core structure of the query compound for developing antifungal agents (Raj et al., 2015).

Properties

IUPAC Name

2-indol-1-yl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(15-25-8-7-16-4-1-2-5-19(16)25)23-9-11-24(12-10-23)22(27)18-14-17(18)20-6-3-13-28-20/h1-8,13,17-18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLKFQOXWCTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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